2-Methylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate
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Overview
Description
2-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 2-methylphenyl group, a 5-chloro-2-phenylmethanesulfonyl group, and a carboxylate group.
Preparation Methods
The synthesis of 2-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves multiple steps, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactionsThe 5-chloro-2-phenylmethanesulfonyl group is then added using a sulfonylation reaction, and finally, the carboxylate group is introduced through esterification .
Chemical Reactions Analysis
2-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups, leading to the formation of various derivatives. .
Scientific Research Applications
2-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 2-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can be compared with similar compounds such as:
2’-Chloro-2-hydroxy-5-methylbenzophenone: This compound has a similar structure but lacks the pyrimidine ring and sulfonyl group, making it less versatile in terms of chemical reactivity and applications.
2-Methylamino-5-chlorobenzophenone:
Properties
Molecular Formula |
C19H15ClN2O4S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(2-methylphenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H15ClN2O4S/c1-13-7-5-6-10-16(13)26-18(23)17-15(20)11-21-19(22-17)27(24,25)12-14-8-3-2-4-9-14/h2-11H,12H2,1H3 |
InChI Key |
BYSKHMXUCDLYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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